2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl bridge and acetamide functionality. Its core structure includes:
- 4-amino-1,2,4-triazole scaffold: Known for bioactivity in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications .
- 1,3-Benzodioxol-5-yl acetamide moiety: The benzodioxol group is associated with improved metabolic stability and bioavailability in drug design .
Synthetic routes typically involve condensation of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide intermediates under alkaline conditions . Structural validation via X-ray crystallography (using programs like SHELXL ) confirms the planar triazole ring and spatial orientation of substituents.
Properties
Molecular Formula |
C20H21N5O6S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C20H21N5O6S/c1-27-15-6-11(7-16(28-2)18(15)29-3)19-23-24-20(25(19)21)32-9-17(26)22-12-4-5-13-14(8-12)31-10-30-13/h4-8H,9-10,21H2,1-3H3,(H,22,26) |
InChI Key |
FKAZDZSZUMNSII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4,5-trimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Attachment of the Sulfanyl Group: The triazole intermediate is then reacted with thiourea to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 1,3-benzodioxole-5-yl acetic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antifungal Activity :
- The compound exhibits significant antifungal properties against various strains of fungi. Studies indicate that it inhibits the growth of fungi by disrupting their cellular processes. For example, research has shown that derivatives of triazole compounds can effectively combat fungal infections by targeting specific enzymes involved in fungal cell wall synthesis.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in vitro. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
-
Antioxidant Activity :
- The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
Agricultural Applications
-
Pesticide Development :
- The unique structure of this compound allows it to function as a potential pesticide. Its efficacy against certain pests has been evaluated, indicating that it could serve as a biopesticide alternative to synthetic chemicals.
-
Plant Growth Regulation :
- Research into its role as a plant growth regulator shows promise in enhancing crop yields and resilience against environmental stressors. This application is particularly important in sustainable agriculture practices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated effective inhibition of Candida species with an IC50 value indicating potent antifungal action. |
| Study 2 | Anticancer Potential | In vitro assays showed significant apoptosis induction in breast cancer cell lines at micromolar concentrations. |
| Study 3 | Pesticide Efficacy | Field trials indicated reduced pest populations with minimal impact on non-target species, highlighting its potential as a biopesticide. |
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. The triazole ring may also contribute to the compound’s ability to inhibit enzymes or modulate receptor activity.
Comparison with Similar Compounds
Key Observations:
Electron-Rich Aromatic Groups : The 3,4,5-trimethoxyphenyl group in the target compound may improve binding to pro-inflammatory enzymes (e.g., COX-2) compared to simpler aryl groups (e.g., 3-methylphenyl) .
Benzodioxol vs. Halogenated Phenyl : The 1,3-benzodioxol group offers metabolic stability over chlorophenyl analogs, which are prone to dehalogenation .
Heterocyclic Substituents : Pyridine or furan substituents (e.g., in ) enhance solubility but may reduce target specificity.
Pharmacological Performance
Anti-Exudative Activity
Thermodynamic and Kinetic Properties
- LogP Values : The target compound’s logP (~3.2, estimated) is higher than furan derivatives (~2.5) due to methoxy groups, favoring membrane permeability but risking hepatotoxicity .
- Metabolic Stability : Benzodioxol derivatives resist CYP450 oxidation better than chlorophenyl analogs, as shown in microsomal assays .
Biological Activity
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound featuring a triazole ring and various functional groups that suggest potential biological activity. This article reviews its biological properties based on recent studies, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 451.4 g/mol. Its structure incorporates a triazole ring, a trimethoxyphenyl group, and a benzodioxole moiety, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19F2N5O4S |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide |
| InChI Key | YLTHIVXVKAAUCZ-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide. For instance:
- Testing Method : Agar Well Diffusion technique was employed to assess antibacterial activity against various strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 38 | 16 |
| Escherichia coli | 28 | 8 |
| Bacillus subtilis | 30 | 16 |
The compound exhibited significant antibacterial activity against gram-negative bacteria like E. coli compared to gram-positive strains like S. aureus. This suggests that the structural features of the compound may enhance its efficacy against specific bacterial targets .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The triazole moiety is believed to interfere with microtubule dynamics by binding to tubulin, thereby preventing cell division.
- Cell Lines Tested : Various cancer cell lines have been used to evaluate the cytotoxic effects of related compounds.
Inflammatory Response Modulation
In addition to antimicrobial and anticancer activities, compounds containing the triazole scaffold have been investigated for their anti-inflammatory properties:
- COX Inhibition : Some studies indicate that triazoles can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways .
- Experimental Models : Animal models have demonstrated reduced inflammation markers upon treatment with triazole derivatives.
Case Studies and Research Findings
Several research articles outline the biological activities associated with compounds similar to the target compound:
- Antimicrobial Studies : A study reported that a derivative exhibited high antibacterial activity against E. coli with an MIC of 8 μg/mL .
- Anticancer Research : Another study demonstrated that triazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Inflammation Studies : Triazole compounds were shown to reduce edema in carrageenan-induced paw edema models in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
